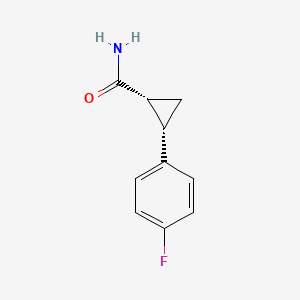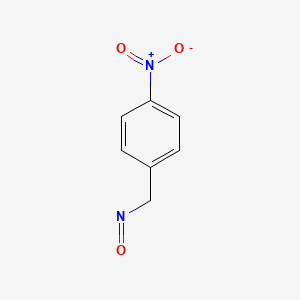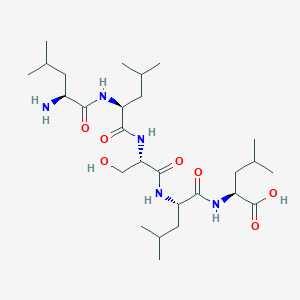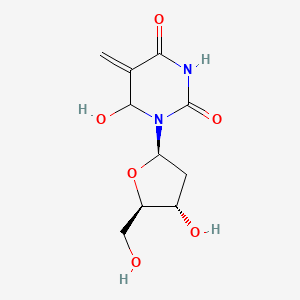![molecular formula C10H26Cl2Si2Sn B14238854 [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] CAS No. 355018-29-0](/img/structure/B14238854.png)
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon and tin atoms within its molecular structure
準備方法
The synthesis of [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] typically involves the reaction of dichlorostannane with ethyl(dimethyl)silane in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like toluene or hexane to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
化学反応の分析
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced silicon-tin compounds.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-tin oxides, while reduction could produce silicon-tin hydrides.
科学的研究の応用
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organotin compounds. Its unique structure makes it valuable in studying the reactivity and bonding of silicon and tin atoms.
Biology: Research is ongoing to explore its potential biological activity, including its interactions with biomolecules and possible applications in drug development.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the context of its ability to interact with biological systems.
Industry: It is used in the development of advanced materials, such as coatings and composites, due to its ability to enhance the properties of these materials.
作用機序
The mechanism by which [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] exerts its effects involves interactions at the molecular level. The silicon and tin atoms within the compound can form bonds with other elements, leading to various chemical transformations. These interactions are influenced by the electronic and steric properties of the compound, which determine its reactivity and selectivity in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
類似化合物との比較
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, tris(trimethylsilyl)silane offers unique reactivity due to its silicon-hydrogen bonds.
Bis-PEG-18 methyl ether dimethyl silane: Commonly used in cosmetics, this compound is valued for its moisturizing and conditioning properties.
Dimethylsilanediol: Another organosilicon compound, dimethylsilanediol is used in various industrial applications, including as a precursor for silicone polymers.
The uniqueness of [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] lies in its combination of silicon and tin atoms, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds .
特性
CAS番号 |
355018-29-0 |
|---|---|
分子式 |
C10H26Cl2Si2Sn |
分子量 |
392.10 g/mol |
IUPAC名 |
[dichloro-[[ethyl(dimethyl)silyl]methyl]stannyl]methyl-ethyl-dimethylsilane |
InChI |
InChI=1S/2C5H13Si.2ClH.Sn/c2*1-5-6(2,3)4;;;/h2*2,5H2,1,3-4H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
PFGWIGVWCBXKFG-UHFFFAOYSA-L |
正規SMILES |
CC[Si](C)(C)C[Sn](C[Si](C)(C)CC)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)






![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)

![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)

![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
